molecular formula C21H23ClFN5O2 B1311635 N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine CAS No. 267243-68-5

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine

Cat. No.: B1311635
CAS No.: 267243-68-5
M. Wt: 431.9 g/mol
InChI Key: HBUGOFLVIGUDIA-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is a synthetic organic compound that belongs to the quinazoline class of molecules. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific structure of this compound, featuring a quinazoline core substituted with a chloro-fluorophenyl group and a morpholinopropoxy side chain, suggests it may have unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions:

    Attachment of the Morpholinopropoxy Side Chain: This step involves the reaction of the quinazoline intermediate with a morpholinopropyl halide under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a therapeutic agent. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities. This specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application, such as inhibition of a particular enzyme in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor used in breast cancer treatment.

Uniqueness

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its combination of a chloro-fluorophenyl group and a morpholinopropoxy side chain is not commonly found in other compounds, potentially leading to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUGOFLVIGUDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436105
Record name N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267243-68-5
Record name N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy )-6-nitroquinazolin-4-yl]-amine (I) obtained was subsequently hydrogenated inter alia over Raney nickel in THF as solvent to give (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-aminoquinazolin-4-yl]-amine (VII)
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